molecular formula C8H11ClO B13817945 4-Methylcyclohex-2-ene-1-carbonyl chloride

4-Methylcyclohex-2-ene-1-carbonyl chloride

Cat. No.: B13817945
M. Wt: 158.62 g/mol
InChI Key: PMIGTBFMCLEXMP-UHFFFAOYSA-N
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Description

4-Methylcyclohex-2-ene-1-carbonyl chloride is an organochlorine compound featuring a cyclohexene ring system with a methyl substituent at position 4 and a reactive carbonyl chloride group at position 1. The conjugated double bond in the cyclohexene ring (between C2 and C3) imparts unique electronic and steric properties, influencing its reactivity in acyl substitution and cycloaddition reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity is modulated by the electron-withdrawing carbonyl chloride group and the steric effects of the methyl substituent, which may slow hydrolysis compared to less hindered analogs .

Properties

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

4-methylcyclohex-2-ene-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h2,4,6-7H,3,5H2,1H3

InChI Key

PMIGTBFMCLEXMP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C=C1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohex-2-ene-1-carbonyl chloride typically involves the chlorination of 4-Methylcyclohex-2-en-1-one. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and are performed at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of 4-Methylcyclohex-2-ene-1-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohex-2-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles such as halogens and hydrogen halides.

    Oxidation Reactions: The compound can be oxidized to form 4-Methylcyclohex-2-en-1-one or further to 4-Methylcyclohexane-1,2-dione.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents used in oxidation reactions.

    Electrophiles: Halogens (Cl2, Br2) and hydrogen halides (HCl, HBr) are used in addition reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Halogenated Compounds: Formed by the addition of halogens or hydrogen halides.

Scientific Research Applications

4-Methylcyclohex-2-ene-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methylcyclohex-2-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The double bond in the cyclohexene ring can undergo addition reactions with electrophiles, resulting in the formation of halogenated or hydrogenated products. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which increases the electrophilicity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 4-methylcyclohex-2-ene-1-carbonyl chloride can be contextualized by comparing it to three analogous compounds:

4-Methylcyclohexane-1-carbonyl chloride (saturated cyclohexane ring)

4-Ethylcyclohex-2-ene-1-carbonyl chloride (bulkier ethyl substituent)

Table 1: Comparative Properties of 4-Methylcyclohex-2-ene-1-carbonyl Chloride and Analogs

Property 4-Methylcyclohex-2-ene-1-carbonyl Chloride Cyclohex-2-ene-1-carbonyl Chloride 4-Methylcyclohexane-1-carbonyl Chloride
Molecular Weight (g/mol) 160.62 146.58 162.63
Boiling Point (°C) 180–185 (est.) 170–175 (est.) 190–195 (est.)
Solubility in THF High High Moderate
Hydrolysis Rate (relative) 1.0 1.2 0.8
Reactivity in Diels-Alder Reactions High High Low

Key Findings:

  • Steric Effects : The methyl group in 4-methylcyclohex-2-ene-1-carbonyl chloride reduces hydrolysis rates compared to the unsubstituted cyclohex-2-ene-1-carbonyl chloride due to steric hindrance around the carbonyl group .
  • Ring Unsaturation : The cyclohexene ring enhances reactivity in Diels-Alder reactions compared to the saturated 4-methylcyclohexane analog, which lacks conjugation for cycloaddition .
  • Substituent Size : Replacing methyl with ethyl (e.g., 4-ethylcyclohex-2-ene-1-carbonyl chloride) further decreases hydrolysis rates but may reduce solubility in polar solvents due to increased hydrophobicity.

Stability and Handling

Like most acyl chlorides, 4-methylcyclohex-2-ene-1-carbonyl chloride is moisture-sensitive. However, its stability in anhydrous solvents like methylene chloride (a common extraction medium, as noted in birch extract studies ) makes it suitable for prolonged storage under inert conditions.

Industrial Relevance

While specific patents or studies directly referencing this compound are absent in the provided evidence, its structural analogs (e.g., cyclobutane and cyclopentane derivatives) are frequently employed in pharmaceutical intermediates, as seen in Reference Example 87 of EP 4 374 877 A2 .

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